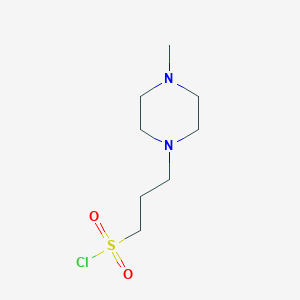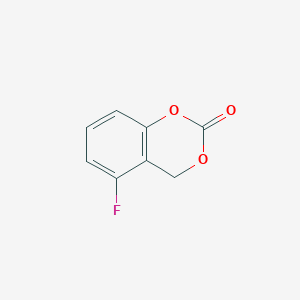
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound with the molecular formula C8H5FO3 It belongs to the class of benzodioxins, which are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxins, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用機序
The mechanism of action of 5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may target enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
5-Fluoro-2,3-dihydro-1,4-benzodioxine: Similar in structure but differs in the position of the fluorine atom and the dioxane ring.
1,4-Benzodioxin-6-carboxylic acid, 5-fluoro-2,3-dihydro-: Another related compound with a carboxylic acid group.
(3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2: Contains additional functional groups and a more complex structure .
Uniqueness
5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties
特性
分子式 |
C8H5FO3 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC名 |
5-fluoro-4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H5FO3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-3H,4H2 |
InChIキー |
LHVOVOBQNCXRFV-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC=C2F)OC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


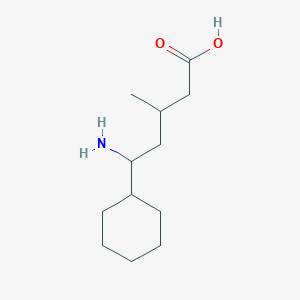
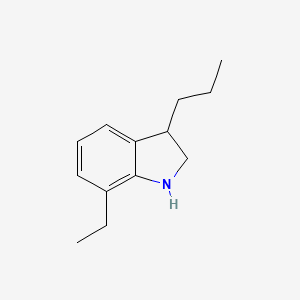
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
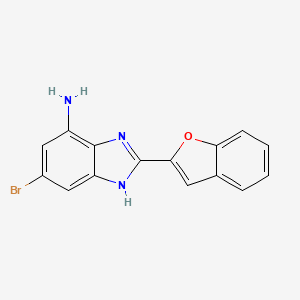
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)


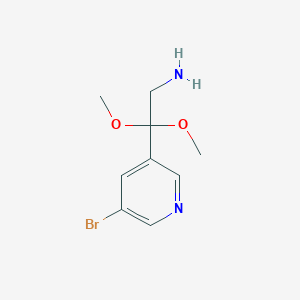
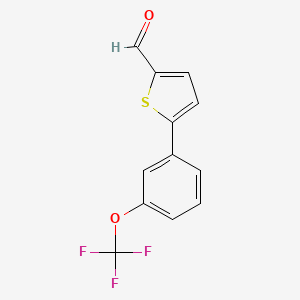
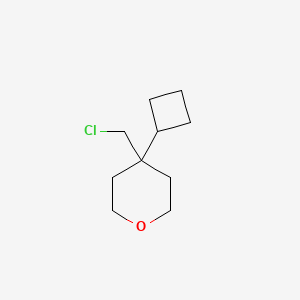
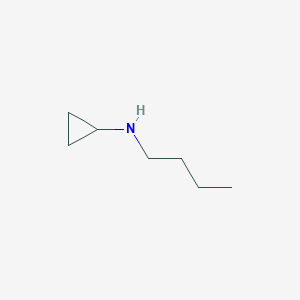
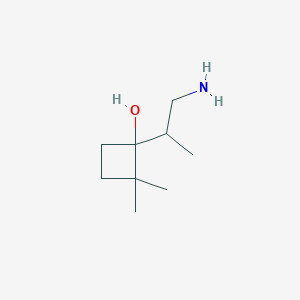
![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)
